2,2'-Bithiazole

Description

Significance of Heterocyclic Bidentate Ligands in Advanced Chemical Science

Heterocyclic bidentate ligands are crucial in coordination chemistry, forming stable complexes with various metal ions. nih.gov These ligands, which contain heteroatoms like nitrogen, sulfur, or oxygen, bind to metals to create coordination complexes. nih.gov The resulting metal complexes have unique structures and reactivity, making them valuable in drug development research. nih.gov The arrangement of these ligands can influence a drug's action and metabolism as it interacts with biological targets. nih.gov

Bidentate ligands containing N-heterocyclic carbenes (NHCs) are particularly versatile due to their modular synthesis and the ease with which their electronic and steric properties can be adjusted. mdpi.com The strength of the bond they form with transition metals depends on the energy match between the ligand's highest occupied molecular orbital (HOMO) and that of the metal ion. mdpi.com This versatility has led to their use in a wide range of catalytic reactions, including carbon-carbon coupling, hydrogenation, and hydrosilylation. mdpi.com

The coordination of bidentate ligands to metal ions like ruthenium(II) can create stereoisomers, adding a layer of complexity and potential for creating advanced materials with specific three-dimensional structures. canterbury.ac.nz This has implications for the development of molecular devices. canterbury.ac.nz

Overview of 2,2'-Bithiazole as a Fundamental Building Block

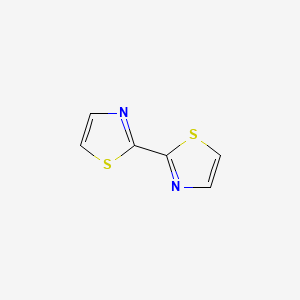

This compound is a planar, conjugated, and electron-deficient molecule, making it a valuable building block in several scientific fields. Its structural similarity to thiophene (B33073) allows for the fine-tuning of optoelectronic properties in organic semiconducting materials without significantly altering the molecular structure. researchgate.netcore.ac.uk

Key applications and properties of this compound include:

Organic Electronics: It serves as an electron-deficient unit for creating oligomers and polymers with potential uses in electronics and photonics. core.ac.uk Bithiazole-based polymers have been investigated as both n-type and p-type semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nii.ac.jp

Coordination Chemistry: It acts as a bidentate ligand, forming stable complexes with transition metals. These complexes are studied for their luminescent properties and as potential catalysts.

Medicinal Chemistry: Substituted bithiazoles are found in naturally occurring compounds like the bleomycins, which are used in cancer chemotherapy. wikipedia.orgniscpr.res.in The bithiazole unit plays a crucial role in the DNA-cleaving activity of these drugs.

The synthesis of this compound was first achieved through the Ullmann coupling of 2-bromothiazole (B21250) using copper metal. wikipedia.org More modern and optimized synthetic routes, such as copper-mediated oxidative homocoupling, allow for higher yields.

Scope and Research Trajectories of this compound Studies

Current research on this compound and its derivatives is diverse, spanning materials science, medicinal chemistry, and coordination chemistry.

Key Research Areas:

Organic Semiconductors: A significant focus is on developing new π-conjugated materials for plastic electronics. researchgate.netcore.ac.uk Researchers are designing and synthesizing novel bithiazole-based polymers and small molecules for use in OFETs and OPVs. researchgate.netnii.ac.jp This includes the creation of donor-acceptor copolymers to achieve low energy band gaps and high charge carrier mobilities. researchgate.net

Medicinal Chemistry: The role of the bithiazole moiety in anticancer drugs like bleomycin (B88199) continues to be a subject of study. Research is also exploring new bithiazole derivatives as potential therapeutic agents. nih.gov For instance, some derivatives are being investigated as correctors for protein folding defects in conditions like cystic fibrosis. nih.gov

Coordination Chemistry: The ability of this compound to form complexes with various metal ions remains an active area of investigation. lakeheadu.ca These complexes are being studied for their potential applications in catalysis and as luminescent materials.

Recent Research Highlights:

A study identified substituted 4,5'-bithiazoles as inhibitors of human DNA topoisomerase IIα, a key enzyme in cancer chemotherapy.

New regiospecific biphenyl (B1667301) end-capped bithiazole co-oligomers have been synthesized for thin-film field-effect transistors, demonstrating high hole mobility. researchgate.net

Research into the synthesis of 2,2'-diamino-4,4'-bithiazole (B1206011) has led to its use in developing novel dyes, pigments, and antimicrobial agents. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSLWFZHCONMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902751 | |

| Record name | NoName_3303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,2 Bithiazole and Its Derivatives

Classical and Contemporary Approaches to 2,2'-Bithiazole Synthesis

The synthesis of the this compound core has been approached through several key chemical transformations. These methods are foundational for accessing not only the parent heterocycle but also a wide variety of substituted derivatives and polymeric materials.

Oxidative Coupling Reactions of Thiazole (B1198619) Precursors

One of the direct methods for forming the this compound linkage is through the oxidative coupling of thiazole precursors. A notable example involves the copper-mediated oxidative coupling of 2-lithiothiazole. This reaction has been utilized for the synthesis of 2,2':5',2''-terthiazole, where this compound is a key intermediate. thieme-connect.de The process begins with the lithiation of thiazole, followed by treatment with a copper(II) salt, such as CuCl₂, which facilitates the coupling of two thiazole units. thieme-connect.de

| Reactant | Reagent | Product | Yield | Reference |

| 2-Lithiothiazole | CuCl₂ | This compound | Varies | thieme-connect.de |

Table 1: Example of Oxidative Coupling for this compound Synthesis.

Hantzsch Thiazole Synthesis Adaptations for Bithiazole Scaffolds

The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the reaction of an α-haloketone with a thioamide. synarchive.comnih.gov This methodology can be adapted to construct bithiazole systems. For instance, the synthesis of 2,2'-diamino-4,4'-bithiazole (B1206011) can be achieved by reacting 1,4-dibromo-2,3-butanedione (B1217914) with thiourea (B124793). chemicalbook.comresearchgate.net This reaction proceeds through a double Hantzsch condensation, where two molecules of thiourea react with the diketone to form the bithiazole core. chemicalbook.comresearchgate.net This method is particularly useful for creating symmetrically substituted bithiazoles. mdpi.comnih.gov

| α-Haloketone | Thioamide | Product | Reference |

| 1,4-Dibromo-2,3-butanedione | Thiourea | 2,2'-Diamino-4,4'-bithiazole | chemicalbook.comresearchgate.net |

Table 2: Hantzsch Synthesis Adaptation for a Bithiazole Derivative.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis of 2,2'-bithiazoles and their derivatives. thermofisher.comdntb.gov.ua These methods allow for the precise formation of carbon-carbon bonds between pre-functionalized thiazole rings or between a thiazole and another aromatic unit. researchgate.netresearchgate.net

Direct (Hetero)arylation Polycondensation (DHAP) has emerged as a highly effective method for synthesizing conjugated polymers containing this compound units. nii.ac.jpdntb.gov.ua This approach avoids the need for pre-metalated monomers, proceeding instead through the direct coupling of C-H bonds with C-X (where X is a halide) bonds, catalyzed by a transition metal, typically palladium. acs.orgresearchgate.net For instance, the polycondensation of a bithiazole monomer with a dibromoaryl compound can yield high molecular weight polymers. nii.ac.jp The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and desirable polymer properties. nii.ac.jpacs.org Oxidative C-H/C-H coupling polymerization, a related technique, has also been successfully employed to create this compound-based copolymers. digitellinc.comnih.gov

| Monomer 1 | Monomer 2 | Catalyst System | Polymer Product | Reference |

| 4,4'-Dinonyl-2,2'-bithiazole (B183276) | Dibromobenzodithiophene | Pd(PCy₃)₂ | D-A Copolymer | nii.ac.jp |

| Bisthienyl DPP | 5,5'-Dibromo-2,2'-bithiazole | Herrmann-Beller's catalyst | PA-1 Copolymer | researchgate.net |

Table 3: Examples of DHAP for Bithiazole-Containing Polymers.

Cobalt-catalyzed hydroarylation polyaddition is a newer strategy for the synthesis of bithiazole-based poly(arylenevinylene)s. nii.ac.jpnih.gov This method involves the addition of a C-H bond across a C-C triple bond, offering a regioselective route to polymers with vinylene linkages. nii.ac.jpacs.org For example, the reaction of N,N,N',N'-tetrahexyl-(this compound)-4,4'-dicarboxamide with a diethynyl-functionalized fluorene (B118485) derivative, in the presence of a cobalt catalyst, produces a bithiazole-based poly(arylenevinylene). nii.ac.jpnih.gov The amide groups on the bithiazole monomer can act as directing groups, guiding the regioselectivity of the hydroarylation. acs.org

| Bithiazole Monomer | Diyne Monomer | Catalyst | Polymer Product | Reference |

| N,N,N',N'-Tetrahexyl-(this compound)-4,4'-dicarboxamide | 2,7-Diethynyl-9,9-bis(2-ethylhexyl)fluorene | Cp*Co(CH₃CN)₃₂ | Bithiazole-based Poly(arylenevinylene) | nii.ac.jpnih.gov |

Table 4: Co-Catalyzed Hydroarylation Polyaddition for a Bithiazole-Based Polymer.

Condensation Polymerization Techniques

Classical condensation polymerization remains a relevant method for the synthesis of polymers incorporating the this compound moiety. This approach typically involves the reaction of two different bifunctional monomers, leading to the formation of a polymer and the elimination of a small molecule, such as water. ksu.edu.sa A new conjugated polymer containing a bithiazole group has been prepared by the polycondensation of 2,2'-diamino-4,4'-bithiazole and terephthaldialdehyde in the presence of glacial acetic acid. researchgate.net The reaction mixture is refluxed, and the resulting polymer is then precipitated. researchgate.net

| Monomer 1 | Monomer 2 | Catalyst/Solvent | Polymer Product | Reference |

| 2,2'-Diamino-4,4'-bithiazole | Terephthaldialdehyde | Glacial Acetic Acid | Conjugated Bithiazole Polymer | researchgate.net |

Table 5: Condensation Polymerization for a Bithiazole-Containing Polymer.

Regioselective Synthesis of Substituted this compound Analogues

A significant challenge in the synthesis of substituted bithiazoles is the control of regioselectivity, particularly when introducing different substituents onto the two thiazole rings. A notable strategy for achieving this involves the regioselective cross-coupling of dihalogenated thiazoles.

One effective approach utilizes 2,4-dibromothiazole (B130268) as a versatile starting material. nih.gov The differing reactivity of the bromine atoms at the C-2 and C-4 positions allows for selective functionalization. The bromine at the C-2 position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This enables the selective introduction of a substituent at this position while leaving the C-4 bromine available for subsequent transformations. researchgate.net

The synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles has been successfully achieved in a two-step process. nih.gov The first step involves a regioselective Pd(0)-catalyzed cross-coupling of 2,4-dibromothiazole with various nucleophiles. nih.gov Organozinc halides (in Negishi coupling) and organotin reagents (in Stille coupling) have been employed to introduce alkyl, aryl, and alkynyl substituents at the 2-position, yielding a range of 2-substituted 4-bromothiazoles. nih.govresearchgate.net

In the second step, a bromo-lithium exchange at the C-4 position of the 2-substituted 4-bromothiazole, followed by transmetalation to zinc or tin, generates a new carbon nucleophile. This intermediate then undergoes a second regioselective cross-coupling reaction with another equivalent of 2,4-dibromothiazole to furnish the target 2'-substituted 4-bromo-2,4'-bithiazoles. nih.gov The Negishi coupling has been shown to be particularly efficient for the synthesis of 2'-alkyl derivatives, providing high yields. nih.gov In contrast, the synthesis of 2'-phenyl and 2'-alkynyl analogues is more effectively achieved via Stille coupling, albeit with generally more moderate yields. nih.gov

This methodology provides a reliable pathway to asymmetrically substituted 2,4'-bithiazoles, which are valuable building blocks for the synthesis of more complex molecules. nih.gov

Table 1: Examples of Regioselective Cross-Coupling Reactions for the Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles

| 2'-Substituent (R) | Coupling Method | Overall Yield (%) |

| n-Hexyl | Negishi | 82 |

| Isopropyl | Negishi | 75 |

| Phenyl | Stille | 58-62 |

| 1-Hexynyl | Stille | 58-62 |

Multi-Step Synthetic Sequences for Complex this compound Architectures

The synthesis of complex molecules containing the this compound core often necessitates multi-step reaction sequences. These synthetic routes are designed to build up molecular complexity in a controlled and systematic manner, allowing for the introduction of various functional groups and the construction of intricate molecular architectures.

An example of a multi-step synthesis is the preparation of 2,2'-bis(aminoalkyl)-4,4'-bithiazole derivatives, which have been investigated for their DNA cleavage activity. nih.gov These compounds, specifically 2,2'-bis(3,6,9-triazanonyl)- and 2,2'-bis(3,7,11-triazaundecyl)-4,4'-bithiazoles, were synthesized in a six-step sequence starting from the corresponding dialkylenetriamines. nih.gov This synthesis highlights the use of protecting group strategies and sequential bond formation to achieve the target molecules.

Another notable multi-step synthesis is that of bithiazole derivatives developed as potential correctors for the α-sarcoglycan protein. acs.org The synthesis of these complex molecules involves the sequential construction and modification of the bithiazole scaffold. A key intermediate, a substituted methylbithiazole, is generated in four steps. acs.org This is followed by the introduction of a linker terminating with an amino group, which itself requires several synthetic transformations. acs.org This multi-step approach allows for the systematic modification of different parts of the molecule to investigate structure-activity relationships. acs.org

The synthesis of the bithiazole segment of the natural product GE2270A also showcases a multi-step approach. researchgate.net In this synthesis, a key step involves the nucleophilic addition of a metalated thiazole to a chiral nitrile, followed by a diastereoselective reduction to create a thiazole intermediate. This intermediate is then converted into the desired bithiazole building block through a regioselective cross-coupling reaction. researchgate.net

These examples demonstrate that multi-step synthetic sequences are essential for the construction of complex this compound architectures with specific functionalities and stereochemistries. These strategies often involve a combination of thiazole ring formation, functional group interconversion, and cross-coupling reactions to achieve the desired molecular complexity.

Table 2: Overview of Selected Multi-Step Syntheses of Complex this compound Derivatives

| Target Compound Class | Number of Steps | Key Synthetic Strategies | Starting Materials |

| 2,2'-Bis(aminoalkyl)-4,4'-bithiazoles | 6 | Protection/deprotection, sequential bond formation | Dialkylenetriamines |

| α-Sarcoglycan Correctors | >4 | Sequential construction of substituted bithiazole, linker attachment | 3-chloro-2,4-pentanedione, thiourea |

| Bithiazole Segment of GE2270A | Multi-step | Nucleophilic addition, diastereoselective reduction, regioselective cross-coupling | Metalated thiazole, chiral nitrile |

Structural Modification and Functionalization of the 2,2 Bithiazole Core

Introduction of Amino and Halogen Substituents

The introduction of amino and halogen groups onto the 2,2'-bithiazole core is a fundamental strategy for creating precursors for further synthesis and for directly modifying the electronic nature of the molecule.

Amino Group Introduction: The Hantzsch thiazole (B1198619) synthesis is a widely employed method for creating amino-substituted bithiazoles. A common procedure involves the reaction of a bifunctional α-dihaloketone with a thiourea (B124793) derivative. For instance, 2,2'-diamino-4,4'-bithiazole (B1206011) can be synthesized by refluxing 1,4-dibromobutanedione with thiourea in ethanol. The mechanism proceeds through a nucleophilic attack by the thiourea on the ketone, followed by intramolecular cyclization and dehydration to form the aromatic bithiazole core. Another approach involves the polycondensation of 2,2'-diamino-4,4'-bithiazole with aldehydes like terephthaldialdehyde to form conjugated polymers. researchgate.net

Halogenation: Halogen atoms, particularly bromine and chlorine, are introduced to serve as reactive handles for subsequent cross-coupling reactions or to enhance the electron-withdrawing properties of the core. Bromination can be effectively achieved using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). This method has been used to prepare derivatives such as 5,5'-dibromo-2,2'-dimethyl-4,4'-bithiazole. lakeheadu.ca The synthesis of chlorinated derivatives, for example, 2,2'-dichloro-4,4'-bithiazole, has also been reported, providing another route to functionalized bithiazoles. lakeheadu.ca

Table 1: Synthesis of Amino and Halogenated this compound Derivatives

| Derivative | Synthetic Method | Key Reagents | Conditions | Reference |

|---|---|---|---|---|

| 2,2'-Diamino-4,4'-bithiazole | Hantzsch Synthesis | 1,4-dibromobutanedione, Thiourea | Ethanol, Reflux | |

| 5,5'-Dibromo-2,2'-dimethyl-4,4'-bithiazole | Electrophilic Bromination | 2,2'-dimethyl-4,4'-bithiazole, NBS | DMF | lakeheadu.ca |

| 2,2'-Dichloro-4,4'-bithiazole | Not specified in abstracts | Precursors requiring chlorination | Not specified | lakeheadu.ca |

| 5,5'-Dibromo-2,2'-bithiazole | Electrophilic Bromination | This compound, NBS | Not specified | rsc.org |

Alkylation and Arylation Strategies for Tuning Electronic Properties

Alkylation and arylation are powerful tools for modulating the electronic landscape of the this compound system, directly impacting properties like HOMO/LUMO energy levels, charge carrier mobility, and optical band gaps.

Alkylation: The attachment of alkyl or alkoxy chains can influence solubility, molecular packing, and electronic properties. nih.govrsc.org For example, the synthesis of 4,4'-dialkoxy-5,5'-bithiazole (BTzOR) has been reported as a building block for head-to-head polymer semiconductors. nih.govcapes.gov.br The electron-donating alkoxy groups are compensated by the electron-deficient thiazole rings, resulting in a lowering of the polymer's HOMO energy level. nih.govcapes.gov.br N-methylation of the thiazole nitrogen atoms is another key strategy. This quaternization lowers both the HOMO and LUMO energy levels, leading to red-shifted absorption and emission spectra and an increased electrochemical reduction potential. researchgate.netnih.gov

Arylation: Direct C-H arylation polycondensation is a modern, atom-economical method for synthesizing bithiazole-based conjugated polymers. nii.ac.jp This technique, often catalyzed by palladium complexes, allows for the coupling of bithiazole monomers with various dibromoarylenes. nii.ac.jpacs.org By selecting different aryl partners, the electronic properties of the resulting polymer can be systematically tuned. For instance, introducing an N-oxide group into the bithiazole monomer before arylation polymerization can further lower the LUMO energy level and enhance electron mobility in the final polymer. researchgate.net The choice of arylation strategy and the position of substituents are critical; studies have shown that this compound has a higher electron affinity than its 5,5'-bithiazole (B13893616) isomer, influencing the electronic behavior of the resulting materials. core.ac.uk

Table 2: Effect of Alkylation/Arylation on Electronic Properties of this compound Derivatives

| Modification | Example Derivative/Polymer | Effect on Electronic Properties | Reference |

|---|---|---|---|

| N-Methylation | N-methylated Poly(bithiazole) | Lowers HOMO and LUMO levels; Red-shifts absorption/emission | researchgate.netnih.gov |

| N-Oxidation | N-oxidized Poly(bithiazole) | Deepens HOMO and LUMO levels; Enhances electron mobility | nih.govresearchgate.net |

| Alkoxylation | Poly(4,4'-dialkoxy-5,5'-bithiazole) | Lowers HOMO level; Creates low bandgaps (1.40-1.63 eV) | nih.govcapes.gov.br |

| Arylation (Polymerization) | Bithiazole-fluorene copolymer | Deepens HOMO and LUMO levels compared to bithiophene analogs | nih.gov |

Incorporation of Flexible Linkers and Side Chains

Attaching flexible linkers and side chains to the this compound core is a strategy used to modify physical properties like solubility, to control intermolecular interactions, and to introduce new functionalities. capes.gov.br

Flexible hydrocarbon chains are often introduced to improve the solubility and processability of bithiazole-based polymers for applications in organic electronics. nih.gov For example, 4,4'-dinonyl-2,2'-bithiazole (B183276) is used as a monomer for polymerization, where the nonyl chains ensure the resulting polymer is soluble in common organic solvents. nii.ac.jp

More complex side chains can be introduced to impart specific chemical functions. In one study, two new bithiazole derivatives, 2,2'-bis(3,6,9-triazanonyl)- and 2,2'-bis(3,7,11-triazaundecyl)-4,4'-bithiazoles, were synthesized from dialkylenetriamine starting materials. nih.gov The structure of these aminoalkyl side chains was found to be crucial for the molecule's ability to form cobalt complexes and interact with DNA. nih.gov The concept of using the bithiazole unit as a rigid linker itself is also established, particularly in the construction of metal-organic frameworks (MOFs), where this compound-5,5'-dicarboxylic acid acts as a ditopic linker to connect metal centers. unibo.it

Derivatization with Carbonyl and Nitrogen-Containing Moieties

Functionalization with carbonyl and other nitrogen-containing groups introduces a wide range of chemical properties and potential interaction sites.

Carbonyl Moieties: The this compound core can be derivatized with amide groups, a type of carbonyl-containing moiety. For example, N,N,N′,N′‐tetrahexyl‐(2,2′‐bithiazole)‐4,4′‐dicarboxamide has been synthesized and used as a monomer in cobalt-catalyzed hydroarylation polyaddition to create poly(arylenevinylene)s. nih.gov In other work, researchers have explored the derivatization of carboxylic acids, aldehydes, and ketones using hydrazine-based reagents. mdpi.com While not specific to bithiazole, these methods, such as using 2,4-dinitrophenylhydrazine (B122626) (DNPH), react with carbonyl groups to form stable derivatives, a principle applicable to carbonyl-functionalized bithiazoles. mdpi.comnih.gov

Nitrogen-Containing Moieties: Beyond simple amino groups, more complex nitrogen-containing functionalities can be attached. As mentioned previously, flexible side chains containing multiple nitrogen atoms, such as diethylenetriamine (B155796) moieties, have been appended to the 2- and 2'-positions of the bithiazole ring system. nih.gov The synthesis of 4'-Methyl-N2-(pyridin-2-yl)-[4,5'-bithiazole]-2,2'-diamine demonstrates the coupling of a pyridine (B92270) ring via an amino linker, introducing a distinct heterocyclic unit. scholaris.ca Azomethine ylides have also been used in 1,3-dipolar cycloaddition reactions to create complex, fused nitrogen-containing ring systems derived from biazoles. capes.gov.br

Engineering of Bridged 2,2'-Bithiazolium Salts

A sophisticated modification of the this compound core involves the creation of bridged bithiazolium salts. researchgate.netcapes.gov.br This is achieved by alkylating the nitrogen atoms of both thiazole rings with a single molecule, typically a polymethylene dihalide, to form a fused, bicyclic structure with two positive charges. researchgate.net

The synthesis involves the direct reaction of this compound with dihaloalkanes, such as 1,2-dibromoethane (B42909) or 1,3-dibromopropane, to yield the corresponding di- and trimethylene bridged species. researchgate.netcapes.gov.br These reactions create N,N'-bridged 2,2'-bithiazolium salts. researchgate.net

The introduction of these bridges has a significant impact on the molecule's conformation and electronic properties. As the bridging chain length changes, the planarity of the bithiazole system is altered. This distortion affects the electronic communication between the two thiazole rings, which is reflected in their electronic absorption spectra and electrochemical reduction potentials. researchgate.net Shorter bridges lead to more strained, less planar systems, which typically causes the UV absorption maxima to shift to shorter wavelengths and the reduction potentials to become more negative. researchgate.netacs.org Researchers have successfully prepared stable radical cations from the dimethylene and trimethylene bridged bithiazolium salts, indicating their potential in redox-active materials. researchgate.netcapes.gov.br

Table 3: Properties of Bridged 2,2'-Bithiazolium Salts

| Bridged Salt | Bridging Agent | Key Properties | Reference |

|---|---|---|---|

| Dimethylene-bridged 2,2'-bithiazolium salt | 1,2-dihaloethane | Forms stable radical cations; exhibits altered UV absorption and reduction potentials. | researchgate.netcapes.gov.br |

| Trimethylene-bridged 2,2'-bithiazolium salt | 1,3-dihaloalkane | Forms stable radical cations; properties are intermediate between unbridged and dimethylene-bridged salts. | researchgate.netcapes.gov.br |

Coordination Chemistry and Metal Complexation of 2,2 Bithiazole Ligands

2,2'-Bithiazole as a Bidentate N-Donor Ligand

This compound is a heterocyclic compound that functions as a bidentate N-donor ligand, meaning it can bind to a central metal ion through two of its nitrogen atoms. This coordination behavior is similar to the well-studied 2,2'-bipyridine (B1663995) ligand. mdpi.com The two thiazole (B1198619) rings in this compound can adopt a syn conformation, which allows the nitrogen atoms to chelate to a metal center, forming a stable five-membered ring. lakeheadu.ca This chelating ability makes this compound a valuable component in the field of coordination chemistry.

The electronic properties of the this compound ligand, specifically its electron-deficient nature, influence the stability and characteristics of the resulting metal complexes. While considered a weaker ligand than bipyridyl ligands in solution, stable coordination complexes can be isolated, particularly in reactions with high concentrations. lakeheadu.ca The coordination of this compound to a metal ion can be influenced by the presence of other ligands and the specific metal ion involved.

Formation of Discrete Metal Complexes

Complexation with Transition Metal Ions (e.g., Co(II), Ag(I), Cd(II), Ni(II), Mn(II), Pb(II), Cu(II))

This compound and its derivatives form stable complexes with a variety of transition metal ions. The stoichiometry of these complexes, meaning the ratio of metal to ligand, can vary. For instance, with some metals, a 1:2 metal-to-ligand ratio is observed.

Here are some examples of complexes formed with specific transition metals:

Cobalt (Co(II)) : this compound ligands can form complexes with Co(II).

Silver (Ag(I)) : Silver(I) has been shown to form coordination polymers with bithiazole-based ligands. lakeheadu.carsc.org

Cadmium (Cd(II)) : Cadmium(II) forms complexes with this compound derivatives, such as 2,2'-dimethyl-4,4'-bithiazole. tandfonline.com These can result in both mononuclear complexes and coordination polymers. tandfonline.com

Nickel (Ni(II)) : Nickel(II) complexes with this compound have been synthesized and studied. lakeheadu.caresearchgate.net

Manganese (Mn(II)) : Manganese(II) is another transition metal that coordinates with bithiazole ligands. mdpi.com

Lead (Pb(II)) : Derivatives of 4,4'-bithiazole have been shown to form complexes with Pb(II). rsc.org

Copper (Cu(II)) : Copper(II) readily forms complexes with this compound and its derivatives. sci-hub.seiau.irjmchemsci.com These complexes can exhibit interesting structural features, such as dimeric structures. sci-hub.se

The table below summarizes some of the transition metal ions that form complexes with this compound and its derivatives.

| Metal Ion | Ligand Example | Resulting Structure |

| Co(II) | This compound | Discrete Complex |

| Ag(I) | 5,5'-dicyano-2,2'-bithiazole | Coordination Polymer lakeheadu.ca |

| Cd(II) | 2,2'-dimethyl-4,4'-bithiazole | Mononuclear Complex & 1D Polymer tandfonline.com |

| Ni(II) | This compound | Discrete Complex researchgate.net |

| Mn(II) | 3-Amino-1H-1,2,4-triazole-5-carboxylic acid | Mononuclear Complex mdpi.com |

| Pb(II) | 2,2'-diamino-4,4'-bithiazole (B1206011) | 1D Coordination Polymer rsc.org |

| Cu(II) | 2,2'-dimethyl-4,4'-bithiazole | Dimeric Complex sci-hub.se |

Spectroscopic and Structural Elucidation of Metal-Bithiazole Complexes

The characterization of metal-bithiazole complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the vibrational modes of the this compound ligand and to observe shifts in these modes upon coordination to a metal ion. This can confirm the involvement of the thiazole nitrogen atoms in bonding. iau.irtandfonline.com

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the complex. The coordination of the bithiazole ligand to a metal ion can lead to shifts in the absorption bands compared to the free ligand. lakeheadu.casci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, can be used to characterize the ligand and its complexes in solution, although its application can sometimes be limited by the paramagnetic nature of certain metal ions. tandfonline.com

Through these techniques, researchers can confirm the formation of the desired metal-ligand complex and gain a detailed understanding of its structural and electronic properties.

Chelate Ring Conformation and "Bite" Angle Analysis

The bite angle is defined as the L-M-L angle, where L represents the donor atoms of the bidentate ligand and M is the metal center. wikipedia.org This angle is influenced by the inherent structure of the ligand and the preferred coordination geometry of the metal ion. libretexts.org For octahedral and square planar complexes, bite angles around 90° are generally preferred. wikipedia.org

This compound in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Beyond the formation of discrete molecules, this compound and its derivatives are effective building blocks for the construction of extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These materials consist of metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional networks. researchgate.net

Design and Assembly of 1D, 2D, and 3D Polymeric Structures

The dimensionality of the resulting coordination polymer is influenced by the coordination preferences of the metal ion, the structure of the bithiazole ligand, and the presence of other bridging ligands or counter-ions. rsc.org

1D Coordination Polymers : One-dimensional or chain-like structures can be formed when the metal-ligand units repeat in a linear fashion. For example, a cadmium(II) chloride complex with 2,2'-dimethyl-4,4'-bithiazole forms a 1D coordination polymer where the cadmium centers are bridged by chloride ions. tandfonline.comrsc.org Similarly, lead(II) and manganese(II) have been shown to form 1D chains with derivatives of 4,4'-bithiazole, often incorporating other bridging anions like thiocyanate, nitrate, or terephthalate. rsc.org

2D and 3D Coordination Polymers and MOFs : The assembly of higher-dimensional structures, such as 2D layers or 3D frameworks, can also be achieved. rsc.orgmdpi.comresearchgate.net For instance, the 1D chains of the aforementioned cadmium(II) complex further interact through π–π stacking to form a 2D supramolecular structure. tandfonline.com The design of CPs and MOFs can be tailored by selecting appropriate metal ions and functionalized bithiazole ligands to achieve desired network topologies and properties. nih.govmdpi.com While many examples exist for other related ligands, the use of this compound in the systematic design of 2D and 3D frameworks continues to be an area of interest.

The table below provides examples of the dimensionality of coordination polymers formed with bithiazole-related ligands.

| Ligand | Metal Ion | Ancillary Ligand/Anion | Dimensionality |

| 2,2'-dimethyl-4,4'-bithiazole | Cd(II) | Cl⁻ | 1D tandfonline.com |

| 2,2'-diamino-4,4'-bithiazole | Pb(II) | SCN⁻, NO₃⁻ | 1D rsc.org |

| 2,2'-diamino-4,4'-bithiazole | Mn(II) | Terephthalate | 1D rsc.org |

| 2,2'-dimethyl-4,4'-bithiazole | Cd(II) | Br⁻ | 1D rsc.org |

Role of this compound as a Linker in MOF Synthesis

The utility of this compound derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs) has been a subject of growing interest. These bitopic ligands, particularly when functionalized with coordinating groups like carboxylates, serve as effective building blocks for creating robust and porous framework structures. The inherent properties of the bithiazole core, such as its rigidity, planarity, and the presence of nitrogen and sulfur heteroatoms, play a crucial role in dictating the topology and properties of the resulting MOFs.

A notable example is the use of [this compound]-5,5'-dicarboxylic acid (H₂TzTz) in the synthesis of zirconium-based MOFs. researchgate.netbohrium.com Through computational screening and subsequent experimental synthesis, a zirconium MOF with the formula [Zr₆O₄(OH)₄(TzTz)₆] was identified and prepared. researchgate.netbohrium.com This material exhibits a cubic topology, isostructural with the well-known UiO-67, and possesses a microporous structure with a significant Brunauer-Emmett-Teller (BET) surface area of 840 m²/g. bohrium.com The presence of the bithiazole linker is instrumental in forming this stable framework, which has shown promise in applications such as carbon dioxide capture and its catalytic conversion to cyclic carbonates. researchgate.netbohrium.com The nitrogen atoms within the thiazole rings are thought to enhance the affinity for CO₂ through Lewis acid-base interactions. researchgate.net

The structural analogy of this compound with other five-membered heterocyclic dicarboxylic acids, such as 2,2'-bithiophene-5,5'-dicarboxylic acid (H₂TpTp) and 2,2'-biselenophene-5,5'-dicarboxylic acid (H₂SpSp), has been exploited to create mixed-linker MOFs. researchgate.netcapes.gov.brlakeheadu.ca By incorporating varying ratios of these linkers into a zirconium-based framework, researchers have successfully synthesized double-mixed and triple-mixed MOFs. researchgate.netcapes.gov.brlakeheadu.ca For instance, a mixed-linker MOF with the formula [Zr₆O₄(OH)₄(SpSp)₂(TzTz)₁.₈Cl₄.₄] has been reported. capes.gov.brlakeheadu.ca This approach allows for the fine-tuning of the MOF's properties, such as its luminescent behavior, by combining the characteristics of the different heterocyclic linkers. researchgate.netcapes.gov.brlakeheadu.ca

The table below summarizes key data for MOFs synthesized using this compound-based linkers.

| MOF Formula | Metal Node | Linker(s) | Topology | BET Surface Area (m²/g) | Application(s) |

| [Zr₆O₄(OH)₄(TzTz)₆] | Zr₆ | [this compound]-5,5'-dicarboxylic acid (H₂TzTz) | cubic | 840 | CO₂ capture, Heterogeneous catalysis |

| [Zr₆O₄(OH)₄(SpSp)₂(TzTz)₁.₈Cl₄.₄] | Zr₆ | H₂TzTz and 2,2'-biselenophene-5,5'-dicarboxylic acid (H₂SpSp) | cubic | Not reported | Luminescent materials |

| [Zr₆O₄(OH)₄(SpSp)₁.₆(TpTp)₁.₂(TzTz)₁.₄Cl₃.₆] | Zr₆ | H₂TzTz, H₂SpSp, and 2,2'-bithiophene-5,5'-dicarboxylic acid (H₂TpTp) | cubic | Not reported | Luminescent materials |

Metal-Mediated Self-Assembly Processes

The this compound ligand and its derivatives are versatile components in metal-mediated self-assembly, leading to the formation of a diverse range of supramolecular structures, from discrete complexes to one-, two-, and three-dimensional coordination polymers. The outcome of the self-assembly process is governed by several factors, including the coordination preferences of the metal ion, the conformational flexibility of the bithiazole ligand, and the reaction conditions.

The this compound core can adopt different conformations, primarily syn and anti, which significantly influences its coordination behavior. capes.gov.br In the syn conformation, the two nitrogen donor atoms are on the same side, allowing the ligand to act as a chelating agent, similar to the well-known 2,2'-bipyridine. lakeheadu.ca This chelating behavior is crucial in the formation of discrete metal complexes and one-dimensional coordination polymers. For instance, 2,2'-dimethyl-4,4'-bithiazole has been shown to form chelating complexes with zinc(II) and mercury(II) halides. capes.gov.br

Conversely, when the bithiazole ligand adopts an anti conformation, it can act as a bridging ligand, connecting two different metal centers. This bridging mode is fundamental to the construction of higher-dimensional coordination networks. The functionalization of the bithiazole core with additional donor groups, such as carboxylates or amines, further expands the possibilities for self-assembly. For example, 2,2'-diamino-4,4'-bithiazole has been used to create multilayer films through layer-by-layer self-assembly with metal ions like Ni(II) and Cu(II). acs.org

The self-assembly process can also lead to complex, helicate structures. A notable example is the cobalt(II)-mediated self-assembly of a tris(chelating) N,N'-2,2'-(4,4'-bithiazole)bis(oxamate) ligand, which results in a linear triple-stranded trinuclear helicate. nih.gov This demonstrates the ability of the bithiazole unit to direct the formation of intricate and functional supramolecular architectures.

Tuning Coordination Geometries and Supramolecular Interactions

The this compound ligand offers significant opportunities for tuning the coordination geometries of metal complexes and directing the formation of specific supramolecular interactions. The coordination number and geometry around the metal center are influenced by the nature of the metal ion, the steric and electronic properties of the substituents on the bithiazole ring, and the presence of co-ligands or counter-ions.

The versatility of this compound in adopting different coordination modes allows for the formation of various coordination geometries. When acting as a bidentate chelating ligand, it can promote the formation of tetrahedral, square-planar, or octahedral geometries, depending on the metal ion and other coordinating species. For example, complexes of 2,2'-dimethyl-4,4'-bithiazole with Zn(II) and Hg(II) exhibit four-coordinate metal centers. capes.gov.br In the case of a copper(II) complex with 2,2'-dimethyl-4,4'-bithiazole, a five-coordinate square pyramidal geometry has been observed. iau.ir

The table below provides examples of how the this compound ligand influences coordination environments in various metal complexes.

| Compound Name/Formula | Metal Ion | Ligand(s) | Coordination Geometry of Metal Ion | Resulting Structure Dimension | Key Supramolecular Interactions |

| [Zn(dm4bt)Cl₂] | Zn(II) | 2,2'-dimethyl-4,4'-bithiazole (dm4bt), Chloride | Four-coordinate | 0D (discrete complex) | Not specified |

| [Hg(dm4bt)Cl₂] | Hg(II) | 2,2'-dimethyl-4,4'-bithiazole (dm4bt), Chloride | Four-coordinate | 0D (discrete complex) | Semi-bridging chloride |

| Cu(dmbt)₂(H₂O)₂ | Cu(II) | 2,2'-dimethyl-4,4'-bithiazole (dmbt), Water, Perchlorate | Five-coordinate square pyramid | 0D (discrete complex) | Not specified |

| {Cu₂(dmaepox)(dabt)·0.5H₂O}n | Cu(II) | N-benzoato-N'-(3-methylaminopropyl)oxamide (dmaepox), 2,2'-diamino-4,4'-bithiazole (dabt) | Square-planar | 1D | Hydrogen bonding, π-π stacking |

| K₆Co₃(dabtzox)₃·8H₂O·MeOH | Co(II) | N,N'-2,2'-(4,4'-bithiazole)bis(oxamate) (dabtzox) | Not specified | 0D (trinuclear helicate) | Not specified |

Supramolecular Chemistry Involving 2,2 Bithiazole

Non-Covalent Interactions in 2,2'-Bithiazole Systems

The supramolecular chemistry of this compound is largely dictated by a variety of non-covalent interactions. wikipedia.orgnih.gov These interactions, though weaker than covalent bonds, are crucial in defining the three-dimensional structures of large molecules and their assemblies. wikipedia.org Key non-covalent forces at play in this compound systems include:

Hydrogen Bonding: While the parent this compound is not a hydrogen bond donor, derivatives incorporating amino or hydroxyl groups can readily participate in hydrogen bonding. biosynth.comresearchgate.net For instance, 2,2'-diamino-4,4'-bithiazole (B1206011) can form hydrogen bonds that influence the packing of molecules in the solid state. biosynth.comresearchgate.net

π-π Stacking: The planar, aromatic nature of the this compound rings facilitates π-π stacking interactions. mdpi.com These interactions are significant in the formation of columnar structures and play a role in the electronic properties of materials derived from these systems. rsc.org

Metal-Ligand Coordination: The nitrogen atoms in the thiazole (B1198619) rings act as excellent coordination sites for a wide range of metal ions. researchgate.net This interaction is fundamental to the formation of metallosupramolecular architectures. The coordination can lead to the formation of discrete complexes or extended polymeric structures. mjcce.org.mk

Chalcogen Bonding: A noteworthy non-covalent interaction in this compound systems is chalcogen bonding, particularly S···N and S···O interactions. rsc.org The sulfur atoms in the thiazole rings can interact with electronegative atoms like nitrogen or oxygen. These interactions can significantly influence the conformation of the molecule, promoting a more planar and rigid backbone, which is beneficial for applications in organic electronics. rsc.orgnih.gov For example, in N-oxide derivatives of this compound, strong intramolecular S–O chalcogen bonding has been observed, leading to rigidification of the conjugated system. rsc.org

Design of Supramolecular Architectures and Aggregates

The predictable nature of non-covalent interactions allows for the rational design of intricate supramolecular architectures based on this compound. mpg.denih.gov By strategically modifying the this compound core with various functional groups, researchers can control the assembly process and the resulting structures.

One common strategy involves the use of metal-ligand coordination to create well-defined structures. For example, reacting this compound derivatives with metal salts can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) networks, or three-dimensional (3D) metal-organic frameworks (MOFs). rsc.orgosti.gov The geometry of the final architecture is influenced by the coordination preference of the metal ion, the nature of the substituents on the bithiazole ligand, and the presence of counter-ions or solvent molecules. rsc.orglakeheadu.ca

Another approach utilizes hydrogen bonding to direct the assembly of molecules. For instance, bithiazole derivatives functionalized with carboxylic acids or amides can form predictable hydrogen-bonding patterns, leading to the formation of tapes, sheets, or more complex 3D networks. mpg.de

The combination of multiple non-covalent interactions is often employed to achieve more complex and stable architectures. For example, a combination of metal coordination and hydrogen bonding can be used to construct robust supramolecular frameworks. mpg.de

Table 1: Examples of Supramolecular Architectures Based on Bithiazole Derivatives

| Bithiazole Derivative | Interacting Species | Dominant Interactions | Resulting Architecture |

| 2,2'-Diamino-4,4'-bithiazole | Metal ions (e.g., Zn(II), Cd(II)) | Metal-coordination, π-π stacking | Square-planar complexes, 1D chains rsc.org |

| [this compound]-5,5'-dicarboxylic acid | Transition metal nodes | Metal-coordination | 3D Metal-Organic Frameworks (MOFs) osti.gov |

| This compound N-oxides | --- | S–O chalcogen bonding, π-stacking | Rigidified π-conjugated systems rsc.org |

| 5,5′-di(2-thienyl)-2,2′-bithiazole | Ru(bpy)₂²⁺, Os(bpy)₂²⁺ | Metal-coordination | Metallopolymers rsc.org |

Self-Assembly Processes in this compound Derivatives

Self-assembly is a process where components spontaneously organize into ordered structures without external guidance. acs.org In the context of this compound, this process is driven by the minimization of free energy through the formation of favorable non-covalent interactions.

The self-assembly of this compound derivatives can be triggered by various factors, including changes in solvent, temperature, or concentration. For example, amphiphilic bithiazole derivatives, which possess both hydrophobic and hydrophilic segments, can self-assemble in aqueous solutions to form micelles, vesicles, or other organized aggregates. mdpi.com This assembly is primarily driven by the hydrophobic effect, which seeks to minimize the contact between the nonpolar parts of the molecules and water. mdpi.com

In organic solvents, the self-assembly of bithiazole-based molecules is often guided by more specific interactions like hydrogen bonding and π-π stacking. For instance, oligomers and polymers containing the this compound unit have been shown to self-assemble into well-defined nanofibers and other nanostructures. core.ac.uk The planarity and rigidity of the bithiazole core are crucial for promoting the intermolecular interactions that lead to these ordered assemblies. nih.gov

The introduction of metal ions can also induce the self-assembly of this compound ligands into complex metallosupramolecular structures. The coordination geometry of the metal ion plays a templating role, directing the spatial arrangement of the ligands into specific architectures. biosynth.com

Table 2: Factors Influencing Self-Assembly of this compound Derivatives

| Factor | Description |

| Molecular Structure | The presence of functional groups for hydrogen bonding, metal coordination, and the overall shape and rigidity of the molecule are critical. rsc.orgnih.gov |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can significantly influence the strength and nature of intermolecular interactions. mdpi.com |

| Temperature | Can affect the thermodynamics of self-assembly, with some systems showing reversible assembly/disassembly upon temperature changes. researchgate.net |

| Concentration | Above a certain critical concentration, molecules may begin to aggregate and self-assemble. |

| Presence of Guests | The addition of guest molecules can template or otherwise influence the self-assembly process. |

Role of this compound in Host-Guest Chemistry Concepts

Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule or ion through non-covalent interactions. researchgate.netwikipedia.org The this compound unit can be incorporated into both host and guest molecules.

As part of a host molecule, the bithiazole moiety can contribute to the formation of a binding cavity and provide specific interaction sites for the guest. For example, macrocyclic or cage-like molecules containing this compound units can be designed to encapsulate specific guest molecules. The nitrogen atoms of the bithiazole can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions with aromatic guests.

Conversely, this compound itself or its simple derivatives can act as guests, binding within the cavities of larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. thno.org The binding is driven by a combination of factors, including size and shape complementarity, as well as hydrophobic and van der Waals interactions between the guest and the host's cavity.

The interaction between a host and a this compound-containing guest can be studied using various techniques, including NMR spectroscopy, UV-vis spectroscopy, and fluorescence spectroscopy, which can provide information about the binding affinity and the geometry of the host-guest complex.

Advanced Materials Applications of 2,2 Bithiazole

Conjugated Polymers and Oligomers for Organic Electronics

The incorporation of 2,2'-bithiazole into conjugated polymers and oligomers has been a fruitful strategy for developing materials for organic electronics. nii.ac.jp The inherent electron-deficient character of the bithiazole unit allows for the tuning of the electronic properties of the resulting polymers. This is particularly advantageous for creating materials with low-lying Highest Occupied Molecular Orbital (HOMO) energy levels, which can enhance air stability and influence charge transport properties. nii.ac.jp

The planar structure of this compound promotes effective π-π stacking in the solid state, which is crucial for efficient charge transport in organic electronic devices. Researchers have synthesized a variety of copolymers incorporating this compound with other aromatic units, such as benzobisthiadiazole and dithienyldiketopyrrolopyrrole, to create materials with desirable semiconducting properties. rsc.orgacs.org These polymers have been investigated for their potential in various organic electronic devices, including solar cells, field-effect transistors, and light-emitting diodes. nii.ac.jprsc.org

Application in Organic Solar Cells (OSCs)

In the realm of organic solar cells (OSCs), this compound has been utilized as a building block for both donor and acceptor materials. Its electron-deficient nature helps to lower the HOMO energy level of conjugated polymers, which is beneficial for achieving high open-circuit voltages in OSCs. nih.gov For instance, π-conjugated polymers composed of this compound and alkylthiophenes have been designed as photoactive materials. acs.org

One study reported the synthesis of simple π-conjugated polymers based on this compound and alkylthiophenes. nih.gov A polymer, PTN5, demonstrated a power conversion efficiency (PCE) of 12.2%, significantly higher than a related polymer, PTN2 (4.3%). nih.gov This improved performance was attributed to the more coplanar and rigid backbone of PTN5, which facilitated a more ordered structure. nih.gov In another approach, this compound with diphenylamine (B1679370) side groups was used to construct non-fused ring electron acceptors (NFREAs) of the A–D–A′–D–A type. One such device achieved a PCE of 11.66%. rsc.org

Furthermore, this compound derivatives have been employed as the central core in non-fused small-molecule acceptors (SMAs). rsc.org For example, an SMA with a 4,4′-dimethyl-2,2′-bithiazole core, when blended with a polymer donor, yielded a PCE of 1.46%. rsc.org The introduction of plasmonic gold nanoparticles into the zinc oxide electron transport layer of an inverted OSC based on a this compound-containing polymer, PIDTT-DTBTz, led to a 22% improvement in PCE. nih.gov

Development for Organic Field-Effect Transistors (OFETs)

The unique properties of this compound have made it a compelling component for organic field-effect transistors (OFETs). nii.ac.jp Its electron-deficient character and planar structure contribute to the development of both p-type and n-type semiconducting materials. nii.ac.jp Copolymers of benzobisthiadiazole and this compound have been synthesized, exhibiting low-lying HOMO levels of -5.3 eV, which imparts air stability to the resulting OFETs. rsc.org These devices have shown high on/off ratios of 105–107 and good hole mobility up to 0.11 cm2 V−1 s−1. rsc.org

In another study, copolymers based on bisthienyl diketopyrrolopyrrole (DPP) and this compound were synthesized. One of the polymers, PB-1, demonstrated excellent charge transport performance in OFETs with electron and hole mobilities reaching up to 0.53 cm2V-1s-1 and 0.06 cm2V-1s-1, respectively. rsc.org Furthermore, a polymer based on dithienyldiketopyrrolopyrrole and this compound, PDBTz, exhibited electron mobility as high as 0.3 cm2 V-1 s-1. acs.org The development of an all-acceptor homopolymer based on an imide-functionalized thiazole (B1198619), PDTzTI, resulted in unipolar n-type transport with a remarkable electron mobility of 1.61 cm2 V-1 s-1. nih.gov

Co-oligomers end-capped with biphenyl (B1667301) and containing a central this compound unit have also been investigated. One such oligomer, BP2Tz(in), displayed a high field-effect hole mobility of 3.5 cm2 V−1 s−1. nih.gov

Emission in Organic Light-Emitting Diodes (OLEDs)

The this compound moiety has also found application in organic light-emitting diodes (OLEDs). Its incorporation into conjugated polymers can influence the emission color and efficiency of the devices. For example, a novel orange cationic iridium(III) complex, [(ppy)2Ir(btz)]PF6, which contains a this compound ligand, has been synthesized and shown to be a promising orange phosphor for fabricating efficient neutral/warm white light-emitting diodes (WLEDs). researchgate.net

Furthermore, the synthesis of bithiazole-based semiconducting polymers via copper-catalyzed aerobic oxidative C–H/C–H coupling reactions has yielded materials that have been successfully employed in OLEDs. rsc.org A retracted article had previously reported a light-emitting electrochemical cell based on a bithiazole material with a high external quantum efficiency of over 12.8% and a luminance of 1.8 x 104 cd m−2. rsc.org

This compound as an Electron-Deficient Building Block

The designation of this compound as an electron-deficient building block is central to its utility in advanced materials. rsc.org This property arises from the presence of two electronegative nitrogen atoms in the thiazole rings, which withdraw electron density from the conjugated system. core.ac.uk This electron deficiency leads to a lowering of both the HOMO and LUMO energy levels of polymers and molecules that incorporate this unit. core.ac.ukresearchgate.net

The substitution of a C-H group in a thiophene (B33073) ring with a nitrogen atom to form a thiazole ring is a key strategy for tuning electronic properties without drastically altering the molecular structure. core.ac.uk This electron-withdrawing characteristic is beneficial for several reasons. Firstly, it enhances the air stability of the resulting materials by making them less susceptible to oxidation. rsc.org Secondly, it allows for the creation of n-type (electron-transporting) and p-type (hole-transporting) semiconductors with tailored energy levels for specific device architectures. nii.ac.jpacs.org The electron-deficient nature of this compound also plays a crucial role in creating donor-acceptor type polymers, which often exhibit desirable optoelectronic properties due to intramolecular charge transfer. nii.ac.jp

Advanced Polymeric Materials with Tunable Optoelectronic Properties

The ability to tune the optoelectronic properties of polymeric materials is a cornerstone of organic electronics, and this compound is a valuable tool in this endeavor. By strategically incorporating this compound into a polymer backbone, researchers can systematically modify key parameters such as the bandgap, absorption and emission spectra, and charge carrier mobilities. core.ac.ukresearchgate.net

The weak electron-accepting property of the bithiazole unit leads to polymers with lower HOMO levels compared to their thiophene-based counterparts. nii.ac.jp This not only improves air stability but also provides a pathway to higher open-circuit voltages in organic solar cells. nii.ac.jpnih.gov The planar structure of this compound, often enforced by non-covalent S···N interactions, promotes intermolecular interactions and crystallinity, which are beneficial for charge transport. nii.ac.jpnih.gov

Furthermore, the optoelectronic properties can be fine-tuned by combining this compound with various other aromatic or heteroaromatic units. For example, copolymerization with strong electron-donating or electron-accepting monomers allows for precise control over the energy levels and bandgap of the resulting donor-acceptor polymers. nii.ac.jp The solubility of these polymers, crucial for solution-based processing, can be controlled by attaching alkyl side chains to the bithiazole unit or the co-monomer.

Functional Materials for Sensing Applications (excluding clinical sensors)

Beyond electronic devices, this compound-based materials are being explored for functional sensing applications. The electronic properties of conjugated polymers containing this compound can be sensitive to their local environment, making them suitable for detecting specific analytes.

One example is the use of a thiazole-based donor-acceptor conjugated polymer, PNDI2Tz, as an acid-sensing material. nsf.gov Thin films of this polymer exhibit a distinct colorimetric response in the presence of acids. When incorporated as the active layer in an organic field-effect transistor, the device showed a reproducible response to the gas-phase Lewis acid, boron trifluoride (BF3). nsf.gov

Another area of development is in the creation of conductive covalent organic framework (COF) nanosheets. Ultrathin nitrogen and sulfur-rich bithiazole-based COF nanosheets (COF-Bta-NSs) have been developed for electrochemical biosensing. researchgate.net These nanosheets, when integrated with an enzyme, created a high-performance biosensor for the detection of organophosphorus pesticides. The excellent electrical conductivity and numerous edge unsaturated sites of the COF-Bta-NSs contributed to the sensor's wide detection range and low detection limit. researchgate.net

Integration into Hyperbranched Polymers for Specific Material Characteristics

The integration of the this compound moiety into hyperbranched polymers has emerged as a significant strategy for developing advanced materials with tailored properties. The unique three-dimensional, globular architecture of hyperbranched polymers, characterized by a high density of terminal functional groups, low viscosity, and high solubility, combined with the electronic and coordinating properties of the this compound unit, gives rise to novel materials with applications in fields such as optics and magnetics. novapublishers.comrsc.org The synthesis of these polymers is often achieved through a one-pot polycondensation reaction, which is more straightforward than the methods required for structurally perfect dendrimers. nih.govscielo.org

A common synthetic approach involves the polycondensation of a bifunctional (A2) monomer with a trifunctional (B3) monomer. nih.gov For instance, a novel hyperbranched aromatic polyamide incorporating bithiazole was synthesized through the polycondensation of the bifunctional 2,2'-diamino-4,4'-bithiazole (B1206011) (DABT) with the trifunctional 1,3,5-benzenetricarbonyl trichloride (B1173362) (BTC). sciengine.com This reaction yields a polymer with good thermal stability and excellent solubility. sciengine.com Similarly, a conjugated hyperbranched polymer containing bithiazole rings was prepared through the reaction of 2,2'-diamino-4,4'-bithiazole with the trifunctional 1,3,5-benzenetricarboxaldehyde. researchgate.net This polymer also demonstrated high thermal stability and was readily soluble in polar organic solvents. researchgate.net

The resulting hyperbranched polymers containing this compound can be further modified to fine-tune their properties. A key characteristic of the this compound unit is its ability to form complexes with metal ions. sciengine.compsu.edu This has been exploited to create hyperbranched polymers with interesting magnetic properties. For example, the hyperbranched aromatic polyamide mentioned earlier was chelated with copper (Cu²⁺) and nickel (Ni²⁺) ions. sciengine.com The resulting metal complexes were found to exhibit the properties of soft ferromagnetic materials. sciengine.comresearchgate.net

Another significant area of application for these materials is in advanced optics. Researchers have synthesized highly fluorescent hyperbranched polybenzobisthiazole amides with a donor-acceptor architecture. nih.gov These polymers, synthesized via an A2 + B3 approach, exhibit high fluorescence quantum yields (QYs) and large Stokes shifts, making them promising candidates for applications such as luminescent solar concentrators and blue light-emitting materials. nih.gov The optical properties can be further tuned, as demonstrated by the synthesis of bithiazole-based poly(arylenevinylene)s, where N-methylation and N-oxidation of the thiazole moiety led to a deepening of the HOMO and LUMO energy levels. nih.gov The N-oxidized polymer, in particular, showed a high photoluminescence quantum yield and was effective as an emitting material in an organic light-emitting diode (OLED). nih.gov

The charge transport properties of polymers containing this compound have also been investigated. The synthesis of bisthienyl diketopyrrolopyrrole-bithiazole copolymers via different direct (hetero)arylation polymerization (DHAP) routes resulted in polymers with significantly different carrier mobilities. rsc.org One of the synthetic routes produced a polymer with excellent charge transport performance, achieving electron and hole mobilities that were an order of magnitude higher than a similar polymer synthesized via a different method. rsc.org This highlights the potential of this compound-containing polymers in the field of organic electronics.

Research Findings on this compound Containing Hyperbranched Polymers

| Polymer/Complex | Metal Ion | Curie-Weiss Temperature (K) | Magnetic Behavior |

|---|---|---|---|

| Polyamide-Cu Complex | Cu²⁺ | 102 | Soft Ferromagnetic |

| Polyamide-Ni Complex | Ni²⁺ | 53 | Soft Ferromagnetic |

| Polymer | Solvent | Fluorescence Quantum Yield (%) | Stokes Shift (nm) |

|---|---|---|---|

| HP-COOH | DMSO | 77.75 | 137 |

| HP-NH₂ | DMSO | 81.14 | 149 |

| HP-COOH | DMF | 104.65 | 128 |

| HP-NH₂ | DMF | 118.72 | 147 |

| Property | Value |

|---|---|

| Electron Mobility (cm²/V·s) | up to 0.53 |

| Hole Mobility (cm²/V·s) | up to 0.06 |

Theoretical and Computational Investigations of 2,2 Bithiazole

Quantum Chemical Calculations (e.g., DFT, CASSCF/NEVPT)

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of 2,2'-bithiazole and its derivatives. Density Functional Theory (DFT) is a widely used method for these investigations due to its favorable balance of computational cost and accuracy. nrel.gov

Studies have employed DFT, often with the B3LYP hybrid functional, to optimize the molecular geometry of bithiazole isomers and related compounds. acs.orgresearchgate.net For example, calculations at the B3LYP/6-31G* level of theory have been shown to be suitable for optimizing the structural properties of bithiazole compounds. researchgate.net Such calculations provide insights into bond lengths, bond angles, and dihedral angles, confirming the planar structure of the bithiazole core. doi.org Theoretical investigations comparing the this compound isomer with the 2,4'- and 4,4'-isomers have been conducted to understand the unique properties conferred by each linkage type. researchgate.net

For more complex electronic phenomena, such as excited states or systems with strong electron correlation, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and N-electron Valence State Perturbation Theory (NEVPT2) are employed. faccts.dehu-berlin.demolpro.net CASSCF/NEVPT2 calculations are state-specific and can provide highly accurate energy predictions, though they are computationally more demanding. molpro.net These methods are crucial for studying photochemical processes or the properties of transition metal complexes involving bithiazole ligands. The choice of the active space in a CASSCF calculation is a critical step that significantly influences the results. hu-berlin.de While specific CASSCF/NEVPT2 studies focused solely on the parent this compound are not extensively detailed in the literature, the methodologies are well-established for heterocyclic systems. github.comesqc.org

| Method | Basis Set | System Studied | Properties Calculated | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31G* | Bithiazole Isomers (2,2'-, 2,4'-, 4,4'-) | Structural properties, stability, electron affinity | researchgate.net |

| DFT (B3LYP, HSEH1PBE) | 6-311++G(d,p) | 2-ethoxythiazole | Geometric parameters, vibrational wavenumbers, HOMO-LUMO energies | doi.org |

| TD-DFT (CAM-B3LYP) | 6-31G(d,p) | Designed photosensitizers | Vertical transition energy (absorption maxima) | acs.org |

| DFT (M06-2X) | def2-TZVP | General organic radicals | Optimized geometries, enthalpies, free energies | nrel.gov |

Molecular Modeling of Interactions with Biological Macromolecules (e.g., DNA, BSA)

Molecular docking and other modeling techniques are used to predict and analyze the interactions between this compound-containing molecules and biological targets like deoxyribonucleic acid (DNA) and bovine serum albumin (BSA). These studies are crucial for the rational design of new therapeutic agents.

Computational molecular modeling has been applied to a series of novel 5-aroyl/hetaroyl-2',4-dimethyl-2,4'-bithiazole derivatives to assess their potential as DNA- and BSA-targeting agents. nih.govacs.org In one such study, the derivative 5-(4-chlorobenzoyl)-2',4-dimethyl-2,4'-bithiazole was identified through computational analysis as the most promising candidate for effective interaction with a DNA duplex sequence and BSA. nih.govacs.org These theoretical predictions were subsequently supported by experimental binding studies. nih.gov

Similarly, structure-based design has led to the identification of 4,5'-bithiazole (B13884804) derivatives as inhibitors of bacterial DNA gyrase, a validated antibacterial target. acs.org Initial in silico models of the binding mode were later confirmed by X-ray crystallography of the inhibitor-enzyme complex, demonstrating the predictive power of computational approaches. acs.org Molecular dynamics (MD) simulations have also been coupled with dynamic pharmacophore calculations to understand the dynamic properties guiding the recognition of 4,5'-bithiazole inhibitors at the ATP binding site of human topoisomerase IIα. acs.org

The binding of metal complexes incorporating bithiazole ligands to biomolecules has also been investigated. The interaction of a dinuclear copper(II) complex, end-capped with 2,2'-diamino-4,4'-bithiazole (B1206011), with herring sperm DNA and BSA was studied. nih.gov The results indicated that the complex binds to BSA, causing fluorescence quenching through a static mechanism, and interacts with DNA likely via an intercalation mode. nih.gov

Prediction of Electronic Structures and Energy Levels (HOMO/LUMO)

The electronic properties of this compound are central to its application in materials science, particularly for organic electronics. Theoretical calculations are essential for predicting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the optical and electronic properties of a material. acs.org

For polymers incorporating the this compound unit, quantum chemical calculations have shown that this moiety has a significant impact on the frontier orbital energy levels. The introduction of a this compound unit into a poly(arylenevinylene) backbone deepens both the HOMO and LUMO energy levels compared to analogous polymers based on bithiophene. researchgate.netnih.govnih.gov This effect is attributed to the electron-withdrawing nature of the bithiazole ring system. nih.gov

Further functionalization of the bithiazole unit provides a strategy for tuning these energy levels. nih.gov Theoretical and experimental findings show that N-methylation of the thiazole (B1198619) rings further lowers the LUMO level, while N-oxidation deepens both the HOMO and LUMO levels due to an enhanced electron-withdrawing effect. researchgate.netnih.govnih.gov These modifications allow for the systematic engineering of the electronic properties of bithiazole-based materials for applications such as organic light-emitting diodes (OLEDs). researchgate.netnih.gov DFT calculations have also been used to explain the higher reactivity of N-oxidized bithiazole monomers in polymerization reactions. researchgate.net

| Polymer/Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Bithiophene-based PAV (P0) | -5.3 | -2.6 | 2.7 | nih.gov |

| Bithiazole-based PAV (Paa) | -5.5 | -2.8 | 2.7 | nih.gov |

| N-Methylated PAV (Paa-M) | -5.5 | -3.0 | 2.5 | nih.gov |

| N-Oxidized PAV (Paa-O) | -5.9 | -3.1 | 2.8 | nih.gov |

Computational Design and Screening of this compound-Based MOFs

Computational methods are at the forefront of designing and discovering new metal-organic frameworks (MOFs). By using molecular modeling, researchers can build and test hypothetical MOF structures in silico before attempting their synthesis in the laboratory, saving significant time and resources. nih.gov

A notable example involves the computational design of MOFs using the [2,2′-bithiazole]-5,5′-dicarboxylic acid (H₂TzTz) linker for carbon dioxide capture. rsc.orgosti.gov In this work, computational crystal construction algorithms were used to generate a library of twelve hypothetical MOF structures by combining the H₂TzTz linker with various transition metal nodes and network topologies. rsc.orgosti.gov

Grand canonical Monte Carlo (GCMC) simulations were then performed on these virtual structures to predict their CO₂ adsorption isotherms and identify the most promising candidates for carbon capture. osti.gov The simulations revealed that a zirconium-based MOF with an fcu topology, isostructural with UiO-67, was the optimal candidate for CO₂ uptake. osti.gov Guided by these computational predictions, this specific MOF, [Zr₆O₄(OH)₄(TzTz)₆], was successfully synthesized and characterized. rsc.orgosti.gov The experimental CO₂ uptake of 7.5 wt% at 298 K and 1 bar was in good agreement with the theoretical predictions, validating the computational screening approach. rsc.orgosti.gov

| Property | Value | Method | Reference |

|---|---|---|---|

| Topology | fcu | Computational Design | rsc.org |

| BET Surface Area | 840 m²/g | Experimental (N₂ adsorption) | rsc.orgosti.gov |

| CO₂ Uptake (273 K, 1 bar) | 2.3 mmol/g (10.0 wt%) | Experimental | rsc.orgosti.gov |

| CO₂ Uptake (298 K, 1 bar) | 1.7 mmol/g (7.5 wt%) | Experimental | rsc.orgosti.gov |

| Isosteric Heat of Adsorption (Qst) | 18.7 kJ/mol | Experimental | rsc.orgosti.gov |

Simulation of Polymerization Mechanisms and Reactivity

Simulations of polymerization processes provide molecular-level insights into reaction mechanisms, monomer reactivity, and the resulting polymer structure. mdpi.com These computational studies can help explain experimental observations and guide the synthesis of polymers with desired properties.

In the context of this compound-based polymers, DFT calculations have been used to investigate monomer reactivity. For instance, it was found through DFT calculations that a bithiazole N-oxide monomer (MeBTzO) possesses higher reactivity in direct arylation polymerization (DArP) compared to its methylated analog (MeBTz). researchgate.net This increased reactivity is linked to the electron-withdrawing nature of the N-oxide group.

The synthesis of bithiazole-based poly(arylenevinylene)s has been achieved through a Co-catalyzed hydroarylation polyaddition. nih.govnih.gov While detailed kinetic simulations of this specific polymerization involving this compound are not widely published, the general mechanisms of such polymerizations are often studied using computational models. diva-portal.org These models can simulate the key steps of a polymerization reaction, such as oxidation, coupling, and deprotonation, to calculate reaction energies and explore the process landscape. diva-portal.org Stochastic kinetic simulations can be used to generate polymer sequence ensembles, which are crucial for understanding the distribution of monomers in copolymers and predicting the final material properties. chemrxiv.org

In Silico Assessment of Molecular Properties for Research Design (e.g., Lipinski's Rule, ADMET predictions without referring to in vivo efficacy)

Before committing to the synthesis and biological testing of new compounds, in silico predictions of their pharmacokinetic properties are essential for early-stage drug discovery. These predictions, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and adherence to guidelines like Lipinski's rule of five, help to prioritize candidates with a higher likelihood of success. japsonline.commdpi.com

Several studies on new bithiazole and related benzothiazole (B30560) derivatives have incorporated in silico assessments. For a series of novel 5-aroyl/hetaroyl-2',4-dimethyl-2,4'-bithiazole derivatives, computational toxicity studies indicated that the compounds present low toxicity risks and adhere to the rules for oral bioavailability without exception. nih.govacs.org

Lipinski's rule of five is a well-known guideline for evaluating drug-likeness and predicting oral bioavailability. japsonline.com It states that a compound is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. In silico analyses of various thiazole-based Schiff base derivatives and benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives confirmed that the designed compounds generally comply with Lipinski's and Veber's rules, suggesting good potential for intestinal absorption and bioavailability. nih.govnih.gov These computational tools allow researchers to screen virtual libraries of bithiazole derivatives and select the most promising structures for synthesis, focusing resources on compounds with favorable predicted profiles.

| Compound Class | Property Evaluated | Finding | Reference |

|---|---|---|---|

| 5-Aroyl/hetaroyl-2',4-dimethyl-2,4'-bithiazoles | Lipinski's Rule / Oral Bioavailability | Compounds adhere to rules with no exceptions. | nih.gov |

| 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles | Lipinski's Rule / Veber's Rule | All compounds comply, suggesting good drug-likeness and bioavailability. | nih.gov |

| Thiazole Schiff base derivatives | ADMET Prediction | Synthesized compounds validated for oral bioavailability. | nih.gov |

| Benzothiazole-hydroxamate hybrids | Lipinski's Rule / ADME | No violations of Lipinski's rule observed. | rdd.edu.iq |

Advanced Characterization Techniques in 2,2 Bithiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)